1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a fluoro and methyl group on the phenyl ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
The synthesis of 1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-fluoro-4-methylphenyl azide.
Cycloaddition Reaction: The azide undergoes a cycloaddition reaction with an alkyne to form the triazole ring
Carboxylation: The resulting triazole is then carboxylated to introduce the carboxylic acid group at the 4-position of the triazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production.
Chemical Reactions Analysis
1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazole ring or the phenyl substituents.
Substitution: The fluoro and methyl groups on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where triazole derivatives have shown efficacy.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluoro and methyl groups can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:
1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a chlorine substituent instead of fluorine.
1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a carboxamide group instead of carboxylic acid.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity, making it a valuable compound for research and development.
Biological Activity
1-(2-Fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound is characterized by a 1,2,3-triazole ring which is known for its versatility in biological applications. The presence of the 2-fluoro-4-methylphenyl group enhances its pharmacological properties.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit notable antimicrobial properties. Specifically, compounds containing the triazole moiety have been shown to inhibit the growth of various bacterial and fungal strains. The mechanism often involves interference with cell wall synthesis or disruption of cellular processes.
Anti-inflammatory Properties
This compound has demonstrated anti-inflammatory effects by inhibiting cytokine production. This property is particularly relevant in treating chronic inflammatory diseases. For instance, studies have shown that triazole derivatives can inhibit the NF-κB signaling pathway, reducing the expression of pro-inflammatory cytokines .
Neuroprotective Effects
Recent studies highlight the neuroprotective potential of triazole derivatives against neurodegenerative diseases. In vitro assays have shown that these compounds can protect neuronal cells from oxidative stress and apoptosis. For example, the compound has been reported to reduce reactive oxygen species (ROS) generation and improve cell viability in models of neurotoxicity .
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Cytokine Inhibition : The compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- NF-κB Pathway Modulation : It blocks the phosphorylation of P65 protein in the NF-κB pathway, leading to reduced inflammation.
- Metal Chelation : The ability to chelate biometals may contribute to its neuroprotective effects by preventing metal-induced oxidative stress .
Case Studies
Several studies have explored the biological effects of triazole derivatives:
- Neuroprotection : A study demonstrated that a related triazole compound significantly improved cognitive function in scopolamine-induced Alzheimer's disease models by reducing amyloid-beta aggregation and ROS levels .
- Cytotoxicity against Cancer Cells : In vitro studies showed that triazole derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antiviral Activity : Compounds with similar structures have been reported to exhibit antiviral activity against SARS-CoV-2, with IC50 values indicating potent inhibition of viral replication .
Data Summary
Properties
IUPAC Name |
1-(2-fluoro-4-methylphenyl)triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c1-6-2-3-9(7(11)4-6)14-5-8(10(15)16)12-13-14/h2-5H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXLCCGTTYBZNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(N=N2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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